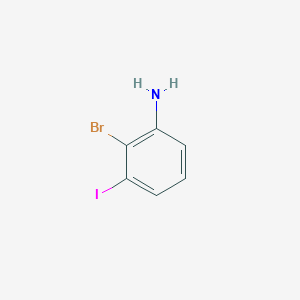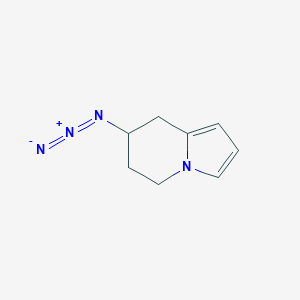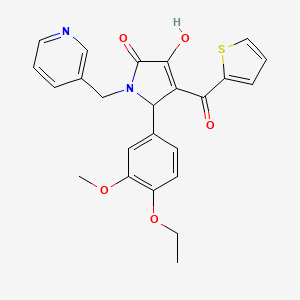
2-Bromo-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-iodoaniline is an aromatic amine with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by bromine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-3-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-bromoaniline, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the sequential halogenation of aniline, first introducing the bromine atom followed by the iodine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for iodination.
Oxidation: Potassium permanganate or chromium trioxide for oxidation.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products:
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-3-iodoaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-iodoaniline in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
2-Bromoaniline: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodoaniline: Lacks the bromine atom, affecting its reactivity and selectivity in synthetic applications.
4-Bromo-2-iodoaniline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-3-iodoaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, providing a versatile platform for various synthetic transformations. Its dual halogenation allows for selective reactions that are not possible with mono-halogenated anilines .
Propriétés
IUPAC Name |
2-bromo-3-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDTJZWHNXDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(furan-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2774423.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2774424.png)
![Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2774427.png)
![6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2774428.png)
![1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride](/img/structure/B2774430.png)
![3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774431.png)
![2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2774432.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2774436.png)


![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2774439.png)
![N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2774440.png)

![Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2774444.png)
